

# Technical Guide: Physicochemical Properties of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

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## Compound of Interest

**Compound Name:** 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

**Cat. No.:** B1357042

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## Introduction

**5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl-like core with a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a summary of the available physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and a relevant biological pathway.

## Core Physical Properties

While specific experimental data for the melting point, boiling point, and solubility of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** are not readily available in public databases, the fundamental molecular properties have been determined. For comparative purposes, the physical properties of the parent compound, 3-pyridinecarbaldehyde, are also provided.

Property	Value (5-(4-Methylphenyl)-3-pyridinecarbaldehyde)	Value (3-Pyridinecarbaldehyde - for reference)
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO	C <sub>6</sub> H <sub>5</sub> NO
Molecular Weight	197.23 g/mol [1]	107.11 g/mol [2]
Melting Point	Data not available	7-8 °C[2]
Boiling Point	Data not available	95-97 °C at 15 mmHg
Solubility	Data not available	Miscible with water

Disclaimer: The physical properties for 3-Pyridinecarbaldehyde are provided for reference only and may not be representative of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**.

## Experimental Protocols

The synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.

### Synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** via Suzuki-Miyaura Coupling

Objective: To synthesize **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** by coupling 5-bromo-3-pyridinecarbaldehyde with 4-methylphenylboronic acid.

#### Materials:

- 5-bromo-3-pyridinecarbaldehyde
- 4-methylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Toluene
- Water, deionized
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas (inert atmosphere)

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Inert atmosphere setup (e.g., Schlenk line)

**Procedure:**

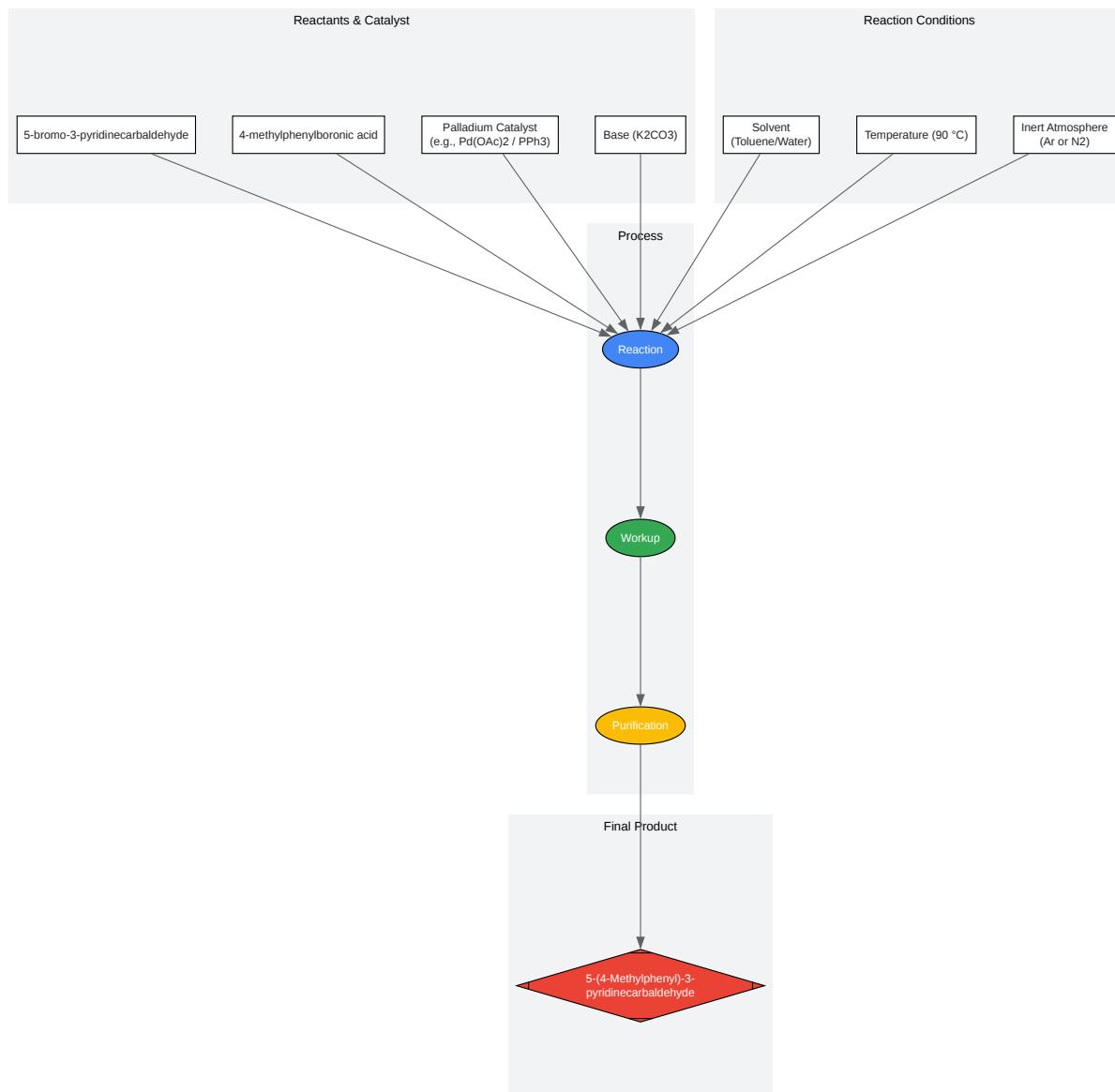
- Reaction Setup: To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
- Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants.

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
- Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with ethyl acetate and water.
  - Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
  - Extract the aqueous layer twice more with ethyl acetate.
  - Combine the organic layers and wash with brine.
  - Dry the combined organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator.
  - Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** as a solid.

## Visualizations

### Synthetic Workflow: Suzuki-Miyaura Coupling

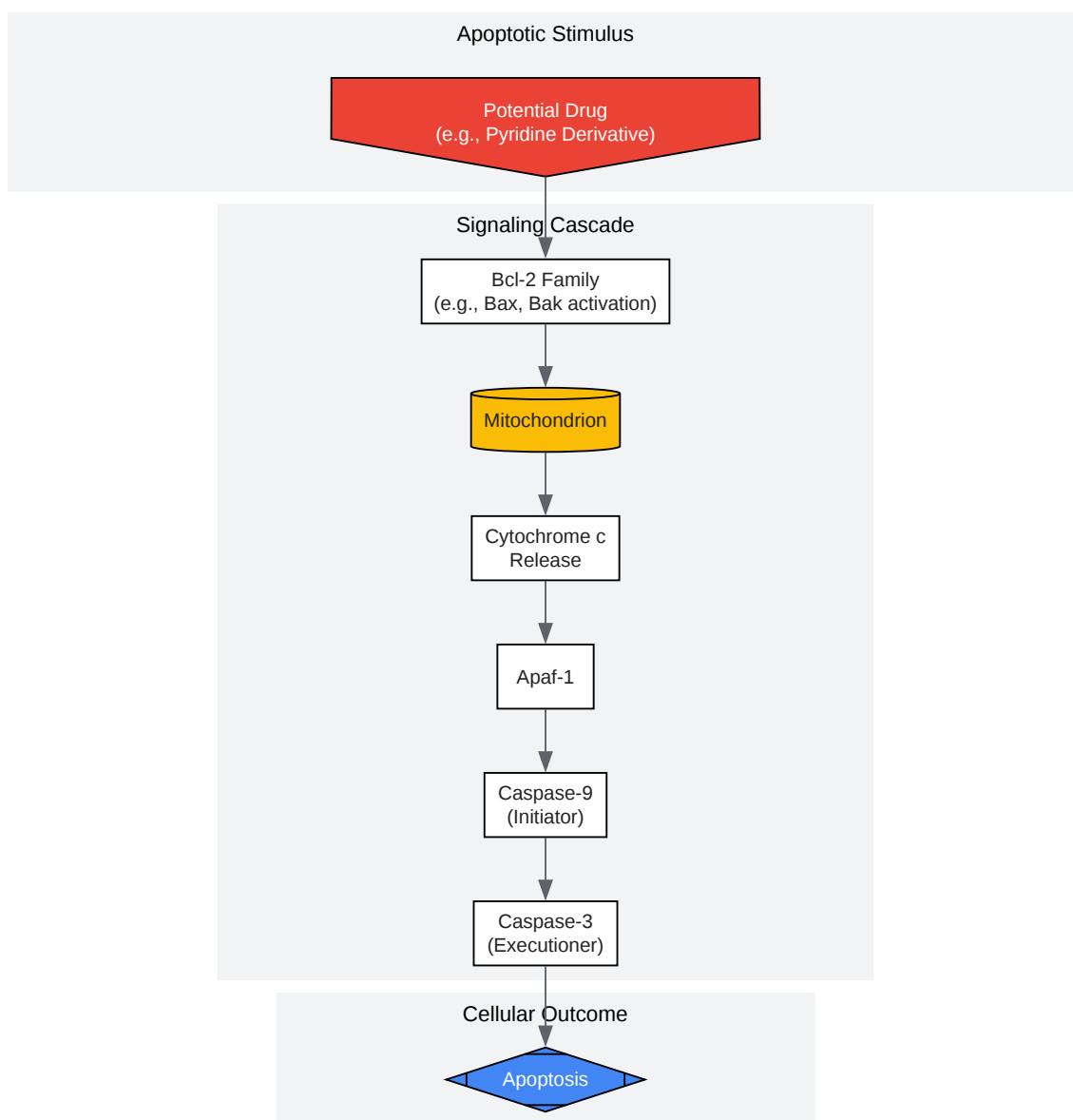
The following diagram illustrates the general workflow for the synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**.

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Caption: Workflow for Suzuki-Miyaura Synthesis.

## Apoptosis Signaling Pathway

While the specific biological activity of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** is not extensively documented, related pyridine derivatives have shown potential as anticancer agents by inducing apoptosis. The following diagram illustrates a simplified, representative apoptosis signaling pathway.



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Caption: Simplified Intrinsic Apoptosis Pathway.

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## References

- 1. 5-(4-METHYLPHENYL)-3-PYRIDINECARBALDEHYDE;615-09-8 [abichem.com]
- 2. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
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